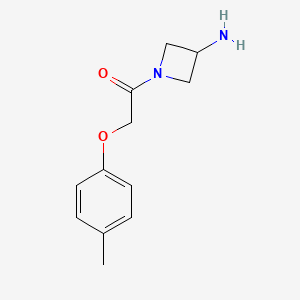

1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one

CAS No.: 2098011-64-2

Cat. No.: VC3120481

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098011-64-2 |

|---|---|

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | 1-(3-aminoazetidin-1-yl)-2-(4-methylphenoxy)ethanone |

| Standard InChI | InChI=1S/C12H16N2O2/c1-9-2-4-11(5-3-9)16-8-12(15)14-6-10(13)7-14/h2-5,10H,6-8,13H2,1H3 |

| Standard InChI Key | XBEVPXHWFDZFEI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)OCC(=O)N2CC(C2)N |

| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)N2CC(C2)N |

Introduction

Chemical Identity and Structural Characteristics

1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one, also known by its IUPAC name 1-(3-aminoazetidin-1-yl)-2-(4-methylphenoxy)ethanone, is characterized by several distinctive structural features. This compound contains an azetidine ring (a four-membered nitrogen-containing heterocycle) with an amino group at the 3-position, a carbonyl group connected to the azetidine nitrogen, and a p-tolyloxy (4-methylphenoxy) group attached via an ethyl linker. The presence of these functional groups confers unique chemical and potential biological properties to the molecule.

The compound is assigned the CAS Registry Number 2098011-64-2 and has the molecular formula C₁₂H₁₆N₂O₂ . Its structural configuration creates multiple sites for potential chemical reactions, including the primary amine, the carbonyl group, and the ether linkage, making it a versatile building block for more complex molecules.

Physical and Chemical Properties

Basic Properties

1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one possesses specific physico-chemical properties that determine its behavior in various chemical environments. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one

| Property | Value |

|---|---|

| CAS Number | 2098011-64-2 |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Exact Mass | 220.121177757 Da |

| Appearance | Not specified in literature |

| Physical State | Presumed solid at room temperature |

Computational and Predicted Properties

Several computational properties have been determined for this compound which help predict its behavior in biological systems and chemical reactions :

Table 2: Computational Properties of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one

| Property | Value |

|---|---|

| XLogP3-AA | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 55.6 Ų |

| Complexity | 243 |

| Formal Charge | 0 |

| Heavy Atom Count | 16 |

The moderate XLogP3-AA value of 0.7 suggests a balanced lipophilicity profile, potentially favorable for membrane permeability while maintaining reasonable aqueous solubility . The topological polar surface area of 55.6 Ų indicates potential for cellular penetration, as compounds with TPSA values below 140 Ų are typically associated with favorable membrane permeability characteristics .

Research Applications

1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has several potential applications in chemical and pharmaceutical research.

Building Block in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules due to its unique structural features. The azetidine ring represents a rigid scaffold that can constrain molecules in specific conformations, potentially enhancing binding affinity and selectivity when incorporated into bioactive compounds. The primary amine group provides a convenient handle for further functionalization through various reactions including amide formation, reductive amination, and urea/thiourea synthesis.

Structural Analogs and Related Compounds

The different substitution patterns in these analogs can significantly affect their physical properties, chemical reactivity, and potential biological activities. For instance, the positioning of the methyl group on the phenyl ring (ortho vs. para) can influence steric hindrance, electron distribution, and consequently, the reactivity of the molecule .

Research Significance

Contributions to Azetidine Chemistry

Research on 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one contributes to the broader understanding of azetidine ring chemistry, including its stability, reactivity, and conformational properties. The strained nature of the four-membered azetidine ring makes it particularly interesting from a chemical perspective, as it can undergo various ring-opening reactions under specific conditions while maintaining stability in others.

Structure-Activity Relationship Studies

Comparing the properties and activities of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one with structurally related compounds can provide valuable insights into structure-activity relationships. Such studies are crucial for the rational design of new compounds with enhanced properties for specific applications, particularly in drug discovery and development.

Analytical Characterization

Analytical characterization of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one typically employs various spectroscopic and chromatographic techniques to confirm its structure and purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic signals for the azetidine ring protons, the methyl group of the p-tolyloxy moiety, and the methylene protons connecting the carbonyl to the p-tolyloxy group . Mass spectrometry would confirm the molecular weight of 220.27 g/mol and provide fragmentation patterns characteristic of the structural features .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods can be employed to assess the purity of the compound and to monitor reactions involving this compound as a starting material or intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume